![molecular formula C16H10BrN5 B5345073 7-(4-bromophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5345073.png)
7-(4-bromophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-bromophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that has been studied for its potential applications in medicinal chemistry. This compound belongs to the class of triazolopyrimidines and has been found to have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 7-(4-bromophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been proposed that this compound acts by inhibiting various enzymes and signaling pathways involved in cancer cell growth, microbial proliferation, and inflammation. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of various kinases involved in cell signaling pathways, including MAPK and PI3K/Akt.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA replication. Additionally, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-(4-bromophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its broad spectrum of biological activities. This compound has been found to have anticancer, antimicrobial, and anti-inflammatory properties, which make it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for studying 7-(4-bromophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, this compound could be further optimized to improve its selectivity and reduce its toxicity. Finally, this compound could be used as a starting point for the development of new drugs with improved biological activity and pharmacological properties.
Conclusion:
In conclusion, this compound is a synthetic compound with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in medicinal chemistry.
Métodos De Síntesis
7-(4-bromophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine can be synthesized using various methods. One of the most common methods involves the reaction of 4-bromoaniline and 4-cyanopyridine with triethylorthoformate and acetic anhydride in the presence of a catalyst. The reaction mixture is then heated and refluxed to yield the desired product.
Aplicaciones Científicas De Investigación
The potential applications of 7-(4-bromophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in medicinal chemistry have been extensively studied. This compound has been found to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal activity against various fungal strains. Additionally, this compound has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
7-(4-bromophenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN5/c17-13-3-1-11(2-4-13)14-7-10-19-16-20-15(21-22(14)16)12-5-8-18-9-6-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFRLDOGZQRVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)C4=CC=NC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

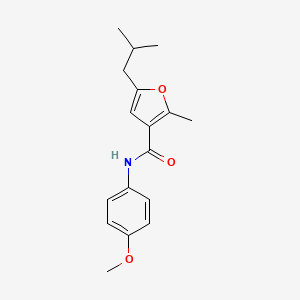
![4-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]butanamide](/img/structure/B5344997.png)
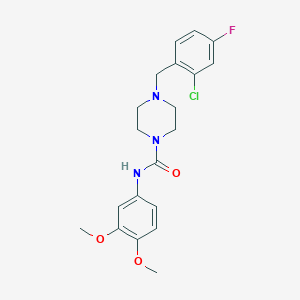
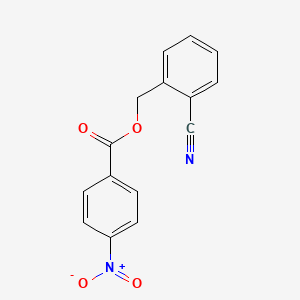
![1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5345012.png)
![[3-benzyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5345018.png)
![3-[(4-methylphenyl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5345037.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5345051.png)
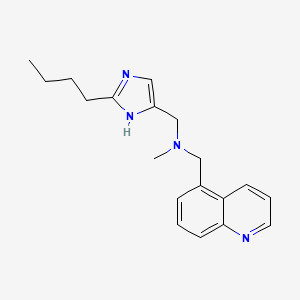
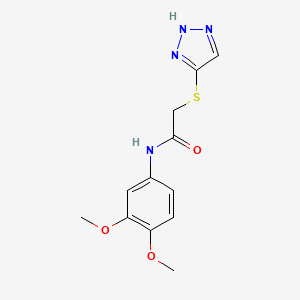
![4-{[3-hydroxy-1-(4-isopropylbenzyl)-2-oxopiperidin-3-yl]methyl}-1,4-diazepan-2-one](/img/structure/B5345066.png)

![(3R*,4R*)-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5345103.png)
![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethylprolinamide](/img/structure/B5345107.png)